m-Hydroxybenzylpiperazine
Overview
Description
M-Hydroxybenzylpiperazine is a bioactive chemical . It has a chemical formula of C11H16N2O, an exact mass of 192.13, and a molecular weight of 192.262 . It is used in scientific research and exhibits diverse applications. Its unique structure allows for investigations in various fields, such as medicinal chemistry and neurobiology.
Synthesis Analysis
The synthesis of piperazine derivatives, like m-Hydroxybenzylpiperazine, has been explored in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of m-Hydroxybenzylpiperazine consists of a piperazine ring with a benzyl group substituted at one nitrogen and a hydroxy group on the meta position of the benzyl ring . The InChI Key is APDLKHAYHYJBDP-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving m-Hydroxybenzylpiperazine are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving m-Hydroxybenzylpiperazine.Physical And Chemical Properties Analysis
M-Hydroxybenzylpiperazine is a solid powder . It is soluble in DMSO . The product is stable enough for a few weeks during ordinary shipping and time spent in Customs .Scientific Research Applications
Serotonin Function Probe
m-Chlorophenylpiperazine (mCPP), a closely related compound to m-Hydroxybenzylpiperazine, has been extensively used as a probe of serotonin function in psychiatric research. It acts as a direct 5-hydroxytryptamine (5HT) agonist and is useful in evaluating 5HT receptor sensitivity. Its administration leads to dose-dependent elevation of ACTH, cortisol, and prolactin levels in both animals and humans, along with increased body temperature in humans. It also induces various behavioral effects depending on the population studied, suggesting its potential in understanding 5HT receptor-related effects (Kahn & Wetzler, 1991).
Effects on Psychological and Physiological Parameters
Another study on mCPP highlights its effects on anxiety, cognitive performance, cardiovascular function, and hormone levels in human volunteers. This work suggests the diverse applications of mCPP and, by extension, related compounds like m-Hydroxybenzylpiperazine, in studying the effects of serotonin function manipulation on various physiological and psychological parameters (Silverstone et al., 1994).
Gastrointestinal Tract Research
Research on 5-hydroxytryptamine (5-HT) in the gastrointestinal tract of various species indicates the importance of related compounds in understanding the indirect and direct actions of 5-HT on nerves and smooth muscle, respectively. This kind of study can provide insights into gastrointestinal disorders and potential treatments (Drakontides & Gershon, 1968).
Safety And Hazards
Future Directions
Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc . Therefore, piperazine-based compounds like m-Hydroxybenzylpiperazine are gaining prominence in today’s research . Future directions could include further exploration of its potential uses in medicinal chemistry and neurobiology.
properties
IUPAC Name |
3-(piperazin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLKHAYHYJBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-Hydroxybenzylpiperazine | |
CAS RN |
443694-34-6 | |
Record name | m-Hydroxybenzylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443694346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-HYDROXYBENZYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZY9Q50UJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.